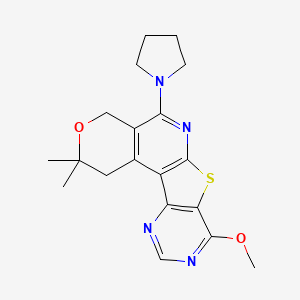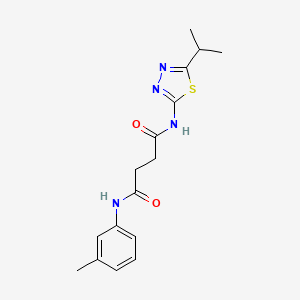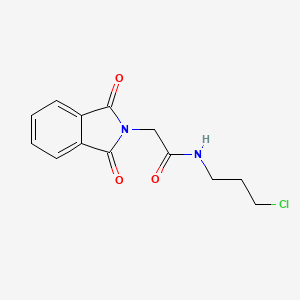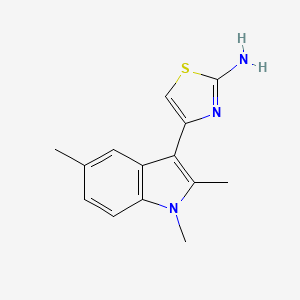
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 1,2,5-trimethylindole with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like tetrahydrofuran (THF). The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microbial cells by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share a similar core structure but differ in the substitution pattern on the indole ring.
4-(Indol-3-yl)thiazole acylamines: These compounds have an acyl group attached to the thiazole ring, which can influence their biological activity.
Uniqueness
4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of three methyl groups on the indole ring, which can significantly affect its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other indole derivatives .
Propriétés
Numéro CAS |
893730-86-4 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
4-(1,2,5-trimethylindol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N3S/c1-8-4-5-12-10(6-8)13(9(2)17(12)3)11-7-18-14(15)16-11/h4-7H,1-3H3,(H2,15,16) |
Clé InChI |
CDKFUNIZNNFLAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=C2C3=CSC(=N3)N)C)C |
Solubilité |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


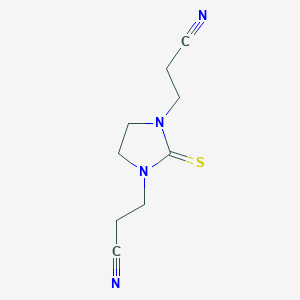
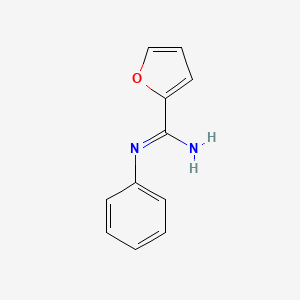

![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)
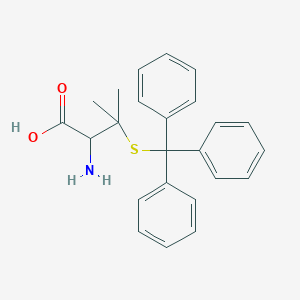
![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
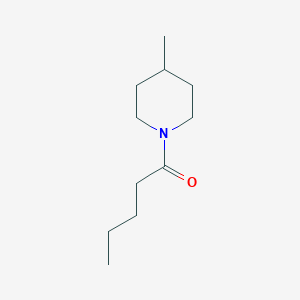
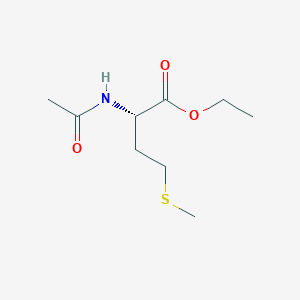

![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
